(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Overview
Description
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[222]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure and the presence of a dichlorophenyl group
Mechanism of Action
Target of Action
The compound, also known as “2-[(2,4-dichlorophenyl)methylene]-3-quinuclidinol”, is an antimicrobial agent . It exerts activity against a variety of organisms including cestodes, protozoa, fungi, and bacteria . It is often combined with other agents to remove parasites such as ascarids, tapeworm, and hookworm from animals .
Mode of Action
As an antimicrobial agent, the compound interacts with the cellular components of the target organisms, disrupting their normal functions and leading to their death .
Biochemical Pathways
The compound affects various biochemical pathways in the target organisms, leading to their death .
Result of Action
The compound’s action results in the death of the target organisms, thereby helping to remove parasites from animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.
Introduction of the dichlorophenyl group: The dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the bicyclic core reacts with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The final step involves the hydroxylation of the bicyclic structure to introduce the hydroxyl group at the desired position. This can be achieved using reagents like osmium tetroxide or potassium permanganate under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octane: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one: Contains a ketone group instead of a hydroxyl group, leading to distinct biological activities.
Uniqueness
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is unique due to its specific combination of a bicyclic structure, dichlorophenyl group, and hydroxyl group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c15-11-2-1-10(12(16)8-11)7-13-14(18)9-3-5-17(13)6-4-9/h1-2,7-9,14,18H,3-6H2/b13-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHDHBCPTITANJ-QPEQYQDCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=C(C=C(C=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=C(C=C(C=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159218 | |
Record name | (2Z)-2-[(2,4-Dichlorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24782676 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1037240-01-9 | |
Record name | (2Z)-2-[(2,4-Dichlorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1037240-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2Z)-2-[(2,4-Dichlorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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